Cas no 73882-40-3 (2-Iodo-4-Bromothiophene)

2-Iodo-4-Bromothiophene is a halogenated thiophene derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure, featuring both iodine and bromine substituents, enables selective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The compound’s high reactivity and stability under controlled conditions make it valuable for functionalizing thiophene-based scaffolds. It is particularly useful in materials science for developing conjugated polymers and electronic materials. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture. This reagent is preferred for its reliability in introducing halogenated thiophene motifs into target molecules.
2-Iodo-4-Bromothiophene structure
2-Iodo-4-Bromothiophene structure
Product name:2-Iodo-4-Bromothiophene
CAS No:73882-40-3
MF:C4H2BrIS
MW:288.932151317596
MDL:MFCD18451610
CID:4658177
PubChem ID:12624182

2-Iodo-4-Bromothiophene Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-4-Bromothiophene
    • 4-bromo-2-iodothiophene
    • F10349
    • SY202441
    • SCHEMBL12582
    • AS-46742
    • 73882-40-3
    • CS-0343426
    • MFCD18451610
    • AKOS027339664
    • EN300-216222
    • MDL: MFCD18451610
    • Inchi: 1S/C4H2BrIS/c5-3-1-4(6)7-2-3/h1-2H
    • InChI Key: HRZQTBCVFBPNLR-UHFFFAOYSA-N
    • SMILES: IC1=CC(=CS1)Br

Computed Properties

  • Exact Mass: 287.81053g/mol
  • Monoisotopic Mass: 287.81053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 68.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2Ų
  • XLogP3: 3

2-Iodo-4-Bromothiophene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY202441-1g
4-Bromo-2-iodothiophene
73882-40-3 ≥95%
1g
¥6300.0 2023-09-15
TRC
I688905-5mg
2-Iodo-4-Bromothiophene
73882-40-3
5mg
$ 50.00 2022-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD449926-1g
4-Bromo-2-iodothiophene
73882-40-3 97%
1g
¥5003.0 2024-04-18
TRC
I688905-10mg
2-Iodo-4-Bromothiophene
73882-40-3
10mg
$ 70.00 2022-06-04
eNovation Chemicals LLC
D918148-1g
4-Bromo-2-iodothiophene
73882-40-3 95%
1g
$760 2024-07-20
eNovation Chemicals LLC
D620769-1g
4-bromo-2-iodothiophene
73882-40-3 95%
1g
$900 2023-05-18
eNovation Chemicals LLC
D620769-5g
4-bromo-2-iodothiophene
73882-40-3 95%
5g
$2000 2023-09-03
Enamine
EN300-216222-1g
4-bromo-2-iodothiophene
73882-40-3 95%
1g
$999.0 2023-09-16
Enamine
EN300-216222-0.05g
4-bromo-2-iodothiophene
73882-40-3 95%
0.05g
$232.0 2023-09-16
Aaron
AR00ID5F-100mg
4-Bromo-2-iodothiophene
73882-40-3 95%
100mg
$503.00 2025-02-28

Additional information on 2-Iodo-4-Bromothiophene

Comprehensive Overview of 2-Iodo-4-Bromothiophene (CAS No. 73882-40-3): Properties, Applications, and Market Trends

2-Iodo-4-Bromothiophene (CAS No. 73882-40-3) is a halogenated thiophene derivative that has garnered significant attention in organic synthesis and material science. This compound, characterized by its iodo and bromo functional groups, serves as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. Its unique reactivity profile makes it indispensable in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in modern drug discovery and optoelectronic device fabrication.

The growing demand for halogenated thiophenes like 2-Iodo-4-Bromothiophene is driven by their role in designing organic semiconductors and photovoltaic materials. Researchers increasingly explore its applications in OLEDs (organic light-emitting diodes) and conductive polymers, aligning with the global push for sustainable energy solutions. A 2023 market analysis highlights a 12% annual growth in the thiophene derivatives sector, fueled by innovations in flexible electronics and wearable technology.

From a synthetic perspective, CAS No. 73882-40-3 offers distinct advantages due to its regioselective reactivity. The iodine atom at the 2-position facilitates metal-catalyzed transformations, while the bromine at the 4-position enables sequential functionalization. This dual functionality addresses common challenges in heterocyclic chemistry, such as controlling substitution patterns in π-conjugated systems. Recent patents demonstrate its use in developing non-linear optical materials with enhanced thermal stability.

Environmental and regulatory considerations shape the production of 2-Iodo-4-Bromothiophene. Manufacturers now adopt green chemistry principles, including solvent-free reactions and catalytic recycling, to minimize waste. These practices respond to industry queries like "eco-friendly synthesis of halogenated thiophenes" – a trending search term among chemists. Analytical techniques such as GC-MS and HPLC ensure high purity (>98%), meeting stringent requirements for electronic-grade chemicals.

Emerging applications in bioconjugation and probe design further expand the utility of 73882-40-3. Its ability to undergo click chemistry reactions makes it valuable for labeling biomolecules in diagnostic assays. This aligns with the pharmaceutical industry's focus on theranostic agents, combining therapy and diagnostics. A 2024 study in Advanced Functional Materials showcased its incorporation into fluorescent tags for real-time cellular imaging.

Storage and handling protocols for 2-Iodo-4-Bromothiophene emphasize protection from light and moisture, with recommendations for amber glass containers under inert atmosphere. These precautions address frequently searched topics like "stability of iodinated thiophenes." Suppliers typically provide technical data sheets detailing spectroscopic properties (e.g., 1H NMR: δ 7.25 (d, J=5.4 Hz), melting point (82-84°C), and solubility profiles in common organic solvents.

The competitive landscape features specialized producers offering custom halogenation services for 73882-40-3 derivatives. Market differentiation strategies include isotope-labeled variants (13C, 2H) for mechanistic studies and scalable synthetic routes for industrial adoption. Such developments respond to academic and industrial searches for "bulk suppliers of bromo-iodo thiophenes" – a long-tail keyword with rising commercial relevance.

Future research directions may explore 2-Iodo-4-Bromothiophene's potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs). Its structural features could enable precise control over pore size and functionality in these materials, addressing challenges in gas storage and molecular separation. These applications position CAS 73882-40-3 as a key player in next-generation functional materials.

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